BenchChemオンラインストアへようこそ!

3-(3,5-diphenyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide

Pharmacological profiling Heterocyclic core comparison Sedative/antiaggregating activity

3-(3,5-diphenyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide (CAS 890642-87-2) is a synthetic hydrazone-linked heterocyclic compound that combines a 3,5-diphenylpyrazole core with a furan-2-ylmethylidene moiety via a propanehydrazide spacer. The compound integrates three pharmacophoric elements – the pyrazole nucleus, the azomethine (-N=CH-) linkage, and the furan ring – endowing it with multi-target potential.

Molecular Formula C23H20N4O2
Molecular Weight 384.439
CAS No. 890642-87-2
Cat. No. B2767450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-diphenyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide
CAS890642-87-2
Molecular FormulaC23H20N4O2
Molecular Weight384.439
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NN2CCC(=O)NN=CC3=CC=CO3)C4=CC=CC=C4
InChIInChI=1S/C23H20N4O2/c28-23(25-24-17-20-12-7-15-29-20)13-14-27-22(19-10-5-2-6-11-19)16-21(26-27)18-8-3-1-4-9-18/h1-12,15-17H,13-14H2,(H,25,28)/b24-17+
InChIKeyMCDGNZDHEOXAKE-JJIBRWJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

890642-87-2 – 3-(3,5-diphenyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide Procurement-Focused Compound Overview


3-(3,5-diphenyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide (CAS 890642-87-2) is a synthetic hydrazone-linked heterocyclic compound that combines a 3,5-diphenylpyrazole core with a furan-2-ylmethylidene moiety via a propanehydrazide spacer [1]. The compound integrates three pharmacophoric elements – the pyrazole nucleus, the azomethine (-N=CH-) linkage, and the furan ring – endowing it with multi-target potential. Unlike simpler pyrazole derivatives that lack the hydrazone-furan extension, this compound presents distinct electronic and steric features that can influence biological target engagement and synthetic tractability for procurement and screening applications [1].

Why Generic Pyrazole or Hydrazide Substitution Fails for CAS 890642-87-2 Procurement


Generic substitution with simpler diphenylpyrazole or hydrazide analogs is not scientifically valid because the specific combination of a 3,5-diphenylpyrazole core, a propanehydrazide tether, and a furan-2-ylmethylidene terminus creates a unique spatial arrangement and electronic distribution profile that directly modulates target recognition, metal-chelation ability, and metabolic stability [1]. Experimental evidence shows that N1-substituted 3,5-diphenylpyrazoles exhibit strikingly different pharmacological profiles (sedative vs. anti-inflammatory vs. platelet antiaggregating) depending solely on the nature of the N1 side chain [1]. The hydrazone linkage further contributes azomethine-character reactivity and potential for metal coordination that is absent in simple amide or amine analogs, thereby making the compound irreplaceable in screening cascades requiring this specific pharmacophore constellation [1].

Quantitative Differentiation Evidence for 3-(3,5-diphenyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide


Heterocyclic Core Pharmacological Bias – Pyrazole vs. Imidazole in Analogous Scaffolds

The 3,5-diphenylpyrazole nucleus of CAS 890642-87-2 has been associated with sedative, local anesthetic, and platelet antiaggregating activities in rodent models, while the corresponding 4,5-diphenylimidazole scaffold is predominantly linked to antibacterial effects [1] [2]. N,N-disubstituted 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanamides demonstrated significant sedative effects in mice at tested doses, alongside remarkable in vitro platelet antiaggregating activity p < 0.05 vs. control [1]. In contrast, the imidazole analog 3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide (CAS 315248-09-0) has no reported sedative activity, but its parent scaffold (4,5-diphenylimidazole derivatives) shows antibacterial MIC values of 4–16 µg/mL [2]. This core-dependent pharmacological divergence means choosing the pyrazole-based compound is mandatory for neurological or hemostasis-related screening programs.

Pharmacological profiling Heterocyclic core comparison Sedative/antiaggregating activity

Hydrazone Linkage Provides Metal-Chelating Multidentate Potential Absent in Methanone Analogs

The hydrazone (-NH-N=CH-) group in CAS 890642-87-2 acts as a bidentate or tridentate metal-chelating moiety, a feature entirely absent in the methanone-linked comparator Rhodblock 1a (CAS 701226-08-6) [1]. Pyrazole-linked hydrazone derivatives have been shown to exhibit both anti-inflammatory activity (comparable to diclofenac sodium in BSA denaturation assay) and antibacterial activity in disc diffusion and MIC assays [1]. The azomethine nitrogen and the amide carbonyl oxygen jointly participate in metal coordination, which can modulate enzyme active sites and influence redox processes [1]. Rhodblock 1a, which replaces the hydrazone with a carbonyl group, lacks this coordination capability and is restricted to Rho kinase pathway inhibition, thereby limiting its utility in metalloenzyme-targeting campaigns.

Hydrazone chemistry Metal chelation Biological activity modulation

Furan-2-ylmethylidene Moiety Independently Contributes to Antimicrobial Activity

The furan-2-ylmethylidene hydrazide fragment present in CAS 890642-87-2 has independently demonstrated antibacterial activity in structurally related N-({5-(substituted aryl)-furan-2-yl}-methylidene)-hydrazide derivatives [1]. In vitro screening against Gram-positive (S. aureus, B. cereus, E. faecalis, S. epidermidis) and Gram-negative bacteria (E. coli) showed dose-dependent inhibition zones, with certain analogs achieving MIC values as low as 15.62 µg/mL [1]. The target compound incorporates this furanylidene hydrazide substructure, suggesting inherent antimicrobial potential that is retained irrespective of the pyrazole core. In contrast, Rhodblock 1a, which contains a furan ring directly attached to a carbonyl rather than via a hydrazone spacer, does not exhibit this antimicrobial profile, as its activity is restricted to Rho kinase inhibition [2]. This provides a distinct biological signature for the target compound in antimicrobial screening libraries.

Antimicrobial Furan-2-ylmethylidene Schiff base MIC

Synthetic Accessibility Advantage – One-Pot Schiff Base Condensation vs. Multi-Step Imidazole Route

CAS 890642-87-2 can be prepared via a straightforward one-pot Schiff base condensation between commercially available 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanehydrazide and furfural under mild conditions (room temperature, ethanol solvent, catalytic acid or base), yielding the target hydrazone in high purity without requiring protecting groups or specialized catalysts [1]. In sharp contrast, the imidazole analog (CAS 315248-09-0) requires the multi-step synthesis of the 4,5-diphenylimidazole core via Debus-Radziszewski condensation (benzil, aldehyde, ammonium acetate, elevated temperatures) followed by N-alkylation with methyl 3-bromopropanoate and subsequent hydrazinolysis and Schiff base formation [2]. This translates into a significantly lower synthetic step count (2–3 steps vs. 5+ steps), reduced solvent and reagent consumption, and lower overall procurement cost for the target compound.

Synthetic accessibility Green chemistry Schiff base condensation

Predicted Physicochemical Divergence – LogP and Hydrogen-Bonding Capacity vs. Imidazole Analog

The substitution of the pyrazole ring (two adjacent nitrogen atoms) for an imidazole ring (1,3-dinitrogen arrangement) in the otherwise identical scaffold alters the hydrogen-bond acceptor/donor geometry and predicted lipophilicity. Based on calculated physicochemical properties, CAS 890642-87-2 exhibits a topological polar surface area (TPSA) of approximately 67.3 Ų and a consensus LogP of roughly 4.1, whereas the imidazole analog (CAS 315248-09-0) yields a TPSA of approximately 64.8 Ų and a LogP of roughly 4.4 [1]. These differences, though numerically modest, arise from the distinct nitrogen placement and can influence passive membrane permeability, solubility, and protein binding in biological assays. The pyrazole orientation provides a more favorable hydrogen-bond acceptor pattern for certain biological targets, such as cyclooxygenase or platelet receptors, as implied by the pharmacological data for this scaffold [2].

Physicochemical properties LogP Hydrogen bonding Drug-likeness

Application Scenarios for 3-(3,5-diphenyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide


Neurological and Hemostasis Screening Libraries

Based on the demonstrated sedative and platelet antiaggregating activities of the 3,5-diphenylpyrazole scaffold in rodent models [REF-1], CAS 890642-87-2 is ideally positioned for inclusion in CNS-focused screening cascades and hemostasis research programs. The compound's hydrazone linkage may further modulate GABAergic or serotonergic targets, warranting evaluation in anxiety, sleep disorder, or anti-thrombotic discovery campaigns.

Anti-Infective Discovery with Metal-Chelating Adjuvant Potential

The furan-2-ylmethylidene hydrazide substructure has demonstrated antibacterial activity against Gram-positive pathogens with MIC values in the 15–62 µg/mL range [REF-4]. Coupled with the hydrazone's metal-chelating ability [REF-3], CAS 890642-87-2 can serve as a scaffold for developing novel metalloantibiotics or as a synergistic adjuvant in combination antimicrobial regimens, particularly against drug-resistant S. aureus and E. faecalis strains.

Anti-Inflammatory Drug Discovery and COX Inhibition Studies

Pyrazole-linked hydrazone derivatives have shown anti-inflammatory efficacy comparable to diclofenac sodium in the BSA thermal denaturation assay [REF-3]. The target compound's structural features – the diphenylpyrazole core and the hydrazone tether – align with known COX inhibitor pharmacophores, making it a compelling candidate for in vitro cyclooxygenase inhibition studies and structure-activity relationship (SAR) expansion for NSAID development.

Chemical Biology Tool for Metalloenzyme Profiling

The bidentate/tridentate coordination potential of the hydrazone group in CAS 890642-87-2 enables its use as a zinc-, copper-, or iron-chelating probe in metalloenzyme activity profiling [REF-3]. Researchers investigating matrix metalloproteinases (MMPs), histone deacetylases (HDACs), or carbonic anhydrases can deploy this compound as a starting scaffold for inhibitor design, leveraging its synthetic accessibility and distinct heterocyclic core.

Quote Request

Request a Quote for 3-(3,5-diphenyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.